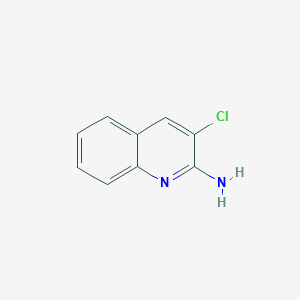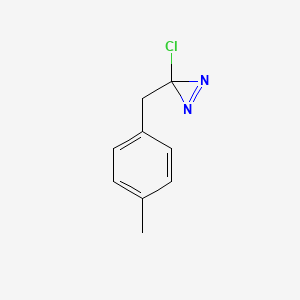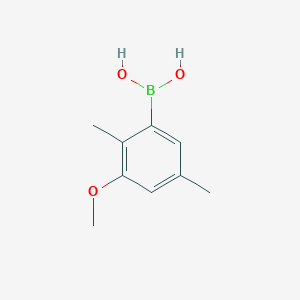
Ethane-1,2-diylbis(dimethylsilanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane-1,2-diylbis(dimethylsilanol): is an organosilicon compound with the molecular formula C6H18O2Si2 It is characterized by two silicon atoms each bonded to a hydroxyl group and two methyl groups, connected by an ethane bridge
准备方法
Synthetic Routes and Reaction Conditions: Ethane-1,2-diylbis(dimethylsilanol) can be synthesized through the hydrolysis of ethane-1,2-diylbis(dimethylchlorosilane). The reaction typically involves the following steps:
Starting Material: Ethane-1,2-diylbis(dimethylchlorosilane).
Hydrolysis: The chlorosilane compound is treated with water, leading to the formation of the silanol compound and hydrochloric acid as a byproduct.
Purification: The resulting mixture is purified to isolate ethane-1,2-diylbis(dimethylsilanol).
Industrial Production Methods: Industrial production of ethane-1,2-diylbis(dimethylsilanol) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of ethane-1,2-diylbis(dimethylchlorosilane) are hydrolyzed in controlled conditions.
Separation and Purification: The product is separated from the byproducts and purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: Ethane-1,2-diylbis(dimethylsilanol) undergoes various chemical reactions, including:
Condensation Reactions: The hydroxyl groups can react with other silanol groups to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation Reactions: Catalysts such as acids or bases are often used to facilitate the formation of siloxane bonds.
Substitution Reactions: Reagents such as halogens or organometallic compounds can be used to introduce new functional groups.
Major Products:
Polysiloxanes: Formed through condensation reactions, these compounds have applications in the production of silicones.
Functionalized Silanols: Resulting from substitution reactions, these compounds can be used as intermediates in various chemical syntheses.
科学研究应用
Chemistry: Ethane-1,2-diylbis(dimethylsilanol) is used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds. Its reactivity makes it valuable in developing new materials with unique properties.
Biology and Medicine: In biological research, ethane-1,2-diylbis(dimethylsilanol) is studied for its potential use in drug delivery systems and as a component in biomaterials due to its biocompatibility and stability.
Industry: The compound is used in the production of silicones, which have applications in sealants, adhesives, and coatings. Its ability to form stable siloxane bonds makes it valuable in creating durable and flexible materials.
作用机制
Mechanism: The primary mechanism of action for ethane-1,2-diylbis(dimethylsilanol) involves the formation of siloxane bonds through condensation reactions. The hydroxyl groups react with other silanol groups or silane compounds, leading to the formation of stable Si-O-Si linkages.
Molecular Targets and Pathways: In industrial applications, the compound targets other silanol or silane groups to form polysiloxanes. In biological systems, it interacts with cellular components to form biocompatible materials.
相似化合物的比较
Ethane-1,2-diylbis(dimethylchlorosilane): The precursor to ethane-1,2-diylbis(dimethylsilanol), used in similar applications.
Dimethylsilanediol: A simpler silanol compound with two hydroxyl groups bonded to a silicon atom, used in the synthesis of siloxanes.
Tetramethylsilane: A related organosilicon compound used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness: Ethane-1,2-diylbis(dimethylsilanol) is unique due to its ethane bridge connecting two silicon atoms, providing distinct reactivity and stability compared to simpler silanol compounds. This structure allows for the formation of more complex and durable polysiloxanes, making it valuable in various industrial and research applications.
属性
分子式 |
C6H18O2Si2 |
|---|---|
分子量 |
178.38 g/mol |
IUPAC 名称 |
hydroxy-[2-[hydroxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,7)5-6-10(3,4)8/h7-8H,5-6H2,1-4H3 |
InChI 键 |
UVHIGFFQUKEROC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC[Si](C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)






![N-(Benzo[d][1,3]dioxol-4-ylmethyl)ethanamine](/img/structure/B11911033.png)

![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)


